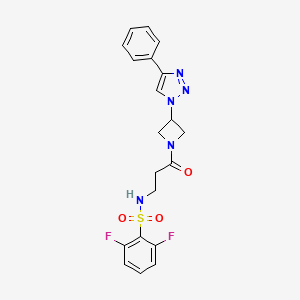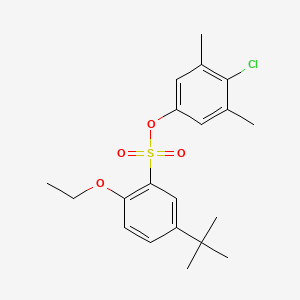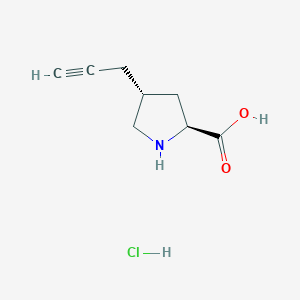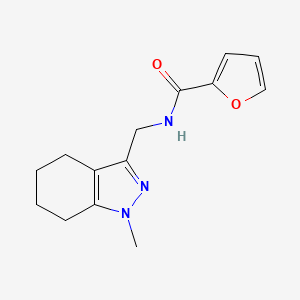
N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule. It contains structural features common to many organic compounds, including a pyridine ring, a piperidine ring, and a phenyl ring . The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the pyridine and piperidine rings could be formed through cyclization reactions, while the phenyl ring could be introduced through a coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine, piperidine, and phenyl rings would contribute to the overall shape of the molecule .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the functional groups it contains. For example, the nitrogen atoms in the pyridine and piperidine rings could act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and piperidine rings could affect its solubility in different solvents, while the phenyl ring could influence its reactivity .Scientific Research Applications
Chemical Synthesis and Optimization Compounds structurally related to N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide have been studied for their synthesis and potential applications. For instance, the synthesis and optimization of compounds involving pyridin-4-yl and piperidin-4-yl groups are crucial in developing pharmaceuticals and agrochemicals due to their high biological activities (Higasio & Shoji, 2001). This research underscores the importance of nitrogen-containing heterocyclic compounds, including pyridines, pyrazines, and piperidines, in various applications ranging from herbicides and insecticides to pharmaceuticals and adhesives.
Molecular Interaction and Pharmacological Potential The molecular interactions of compounds featuring piperidin-4-yl and pyridin-4-yl groups with biological targets are of particular interest. Studies on related compounds demonstrate their potential as pharmacological agents. For example, compounds with piperidin-4-yl and pyridin-4-yl groups have been explored for their binding interactions with specific receptors, indicating their potential utility in drug development (Shim et al., 2002). Such research highlights the relevance of studying the binding affinities and structural conformations of these compounds to identify their pharmacological applications.
Crystal Structure Analysis The crystal structure analysis of compounds containing piperidin-4-yl and pyridin-4-yl groups provides insights into their physical properties and potential applications. For instance, studies on the crystal structures of related compounds reveal their conformational flexibility and the role of hydrogen bonds in molecular packing (Kuleshova & Khrustalev, 2000). This information is crucial for understanding the compound's behavior in solid-state and its interactions in biological systems, which is essential for drug design and material science applications.
Safety and Hazards
Future Directions
Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its reactivity towards different reagents, studying its interactions with biological targets, and evaluating its potential use in areas such as medicine or materials science .
properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O2/c21-20(22,23)15-2-1-3-16(12-15)26-19(29)18(28)25-13-14-6-10-27(11-7-14)17-4-8-24-9-5-17/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWMOPCKXZNYPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-amine hydrochloride](/img/structure/B2719524.png)
![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2719525.png)
![2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2719526.png)



![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide](/img/structure/B2719533.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2719535.png)

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2719538.png)
![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719541.png)


